2-Oxazolecarboxylic acid, 5-ethoxy-4-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

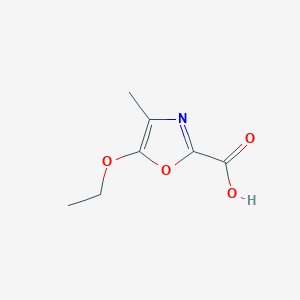

2-Oxazolecarboxylic acid, 5-ethoxy-4-methyl- is a heterocyclic compound with the molecular formula C9H13NO4. It is known for its unique structure, which includes an oxazole ring substituted with ethoxy and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolecarboxylic acid, 5-ethoxy-4-methyl- typically involves the reaction of ethyl 2-oxoacetate with ethylamine, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium ethoxide and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxazolecarboxylic acid, 5-ethoxy-4-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce simpler compounds with altered ring structures .

Scientific Research Applications

5-Ethoxy-2-methyloxazole-4-carboxylic acid is a heterocyclic compound in the oxazole family with potential biological activities. It is characterized by nitrogen and oxygen in its ring structure and can be synthesized through the reaction of ethyl 5-ethoxy-2-methyloxazole-4-carboxylate with sodium hydroxide. Its unique substitution pattern gives it distinct chemical and biological properties, making it a valuable building block in medicinal chemistry and pharmaceutical development.

Scientific Research Applications

5-Ethoxy-2-methyloxazole-4-carboxylic acid is a valuable tool in biochemical research:

- Metabolic Pathway Studies Researchers use this compound to investigate metabolic pathways, providing insights into enzyme interactions and cellular processes.

- Immunological Studies Derivatives of the compound have shown promise in immunosuppressive research and have the potential to effectively modulate immune responses.

Pharmaceutical Applications

5-Ethoxy-2-methyloxazole-4-carboxylic acid has potential as a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of:

- Anti-inflammatory Drugs It is being studied for synthesizing anti-inflammatory agents for treating conditions like arthritis and other inflammatory diseases.

- Analgesics Derivatives of this compound may possess analgesic properties, making them candidates for pain management therapies.

- Antimicrobial Agents It exhibits antimicrobial activity, indicating its potential use in developing new antibiotics or antifungal medications.

Agricultural Applications

This compound is being explored for its utility in enhancing crop protection and yield:

- Herbicides and Fungicides It can be incorporated into formulations that improve the efficacy of existing herbicides and fungicides, contributing to more sustainable agricultural practices.

- Plant Growth Regulators Research is ongoing to assess the compound's effects on plant growth and development, potentially leading to novel plant growth regulators that enhance crop productivity.

Material Science

The unique properties of 5-Ethoxy-2-methyloxazole-4-carboxylic acid make it a candidate for applications in material science:

- Novel Material Development Investigations into its chemical structure suggest potential uses in creating materials with enhanced thermal stability and chemical resistance.

5-Ethoxy-2-methyloxazole-4-carboxylic acid is a heterocyclic compound belonging to the oxazole family, which has garnered attention for its potential biological activities.

Antimicrobial Properties Research indicates that this compound exhibits antimicrobial activity and can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism of action involves disrupting bacterial cell wall synthesis, thereby leading to cell lysis.

Anticancer Activity The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit tumor cell proliferation in vitro. For instance, derivatives of 2-methyloxazole have shown significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations. The mechanism appears to involve the inhibition of tubulin polymerization, which is critical for mitosis and cell division.

The biological effects of this compound are mediated through its interaction with specific molecular targets. It has been shown to bind to enzymes and receptors that modulate cellular pathways involved in inflammation and cancer progression. For example, it interacts with the cereblon protein, which plays a role in the ubiquitination process, affecting protein degradation pathways associated with cancer cell survival.

Mechanism of Action

The mechanism of action of 2-Oxazolecarboxylic acid, 5-ethoxy-4-methyl- involves its interaction with specific molecular targets and pathways. The oxazole ring structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

- 2-Oxazolecarboxylic acid, 5-methyl-

- 2-Oxazolecarboxylic acid, 4-ethoxy-

- 2-Oxazolecarboxylic acid, 5-ethoxy-4-methyl-, ethyl ester

Uniqueness

2-Oxazolecarboxylic acid, 5-ethoxy-4-methyl- is unique due to its specific substitution pattern on the oxazole ring. The presence of both ethoxy and methyl groups provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications .

Biological Activity

2-Oxazolecarboxylic acid, 5-ethoxy-4-methyl- (CAS No. 23429-05-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the oxazole class, characterized by a five-membered ring containing both nitrogen and oxygen atoms. The biological activity of this compound includes antimicrobial, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Research has indicated that 2-Oxazolecarboxylic acid derivatives exhibit significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Table 1: Antimicrobial Efficacy of 2-Oxazolecarboxylic Acid Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In cell-based assays, it demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory mechanism may involve the modulation of NF-κB signaling pathways.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory potential of this compound in a murine model of acute inflammation. Mice treated with 2-Oxazolecarboxylic acid showed reduced paw swelling and lower levels of inflammatory markers compared to controls.

The biological activity of 2-Oxazolecarboxylic acid is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Receptor Modulation : It may interact with receptors on immune cells, leading to altered cytokine release.

- Membrane Disruption : The structural properties allow it to integrate into bacterial membranes, causing leakage and cell death.

Research Findings

Recent studies have focused on synthesizing derivatives of 2-Oxazolecarboxylic acid to enhance its biological activity. For instance, modifications at the ethoxy or methyl positions have led to compounds with improved potency against specific pathogens.

Table 2: Summary of Research Findings on Derivatives

| Compound Variant | Activity Type | Potency (IC50) |

|---|---|---|

| Ethyl ester derivative | Antimicrobial | 25 µg/mL |

| Methylated variant | Anti-inflammatory | 50 nM |

Properties

CAS No. |

23429-05-2 |

|---|---|

Molecular Formula |

C7H9NO4 |

Molecular Weight |

171.15 g/mol |

IUPAC Name |

5-ethoxy-4-methyl-1,3-oxazole-2-carboxylic acid |

InChI |

InChI=1S/C7H9NO4/c1-3-11-7-4(2)8-5(12-7)6(9)10/h3H2,1-2H3,(H,9,10) |

InChI Key |

BDXXPIZNQMLMBS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(N=C(O1)C(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.